

CM-39 as a selective potassium channel blocker

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Compound of Interest

Compound Name: CM-39

Cat. No.: B1669261

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CM-39: A Selective Potassium Channel Blocker

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **CM-39** (α -KTx 4.8), a novel peptide toxin identified as a highly selective blocker of specific potassium channels. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular pharmacology and therapeutic potential of this compound.

Introduction

CM-39 is a peptide toxin isolated from the venom of the scorpion *Centruroides margaritatus*.^[1] It is a 37-amino acid peptide with a molecular weight of 3980.2 Da.^[1] Based on its amino acid sequence and phylogenetic analysis, **CM-39** has been classified as a member of the α -KTx 4 family of scorpion toxins, with the systematic designation α -KTx 4.8.^[1] This guide details its selectivity profile, mechanism of action, and the experimental protocols used for its characterization.

Selectivity and Potency

Electrophysiological studies have demonstrated that **CM-39** is a potent and selective blocker of certain voltage-gated and calcium-activated potassium channels. Its inhibitory activity is quantified by the dissociation constant (Kd), with lower values indicating higher affinity.

Quantitative Data on Channel Inhibition

The following table summarizes the binding affinities of synthetic **CM-39** for various potassium channels.

Channel Subtype	Dissociation Constant (Kd)	Channel Family
hKCa3.1	58 nM	Intermediate-Conductance Ca ²⁺ -activated
hKv1.2	65 nM	Voltage-Gated K ⁺ Channel
hKCa2.2	502 nM	Small-Conductance Ca ²⁺ -activated

Table 1: Inhibitory activity of **CM-39** on susceptible potassium channels.[\[1\]](#)

Channels Unaffected by CM-39

CM-39 has been shown to be highly selective, with no inhibitory effect observed on a range of other potassium and sodium channels at concentrations up to 1 μM.[\[1\]](#) This high degree of selectivity is a critical attribute for its potential use as a pharmacological tool or therapeutic agent.

Channel Subtype	Channel Family
hKv1.1	Voltage-Gated K ⁺ Channel
hKv1.3	Voltage-Gated K ⁺ Channel
hKv1.4	Voltage-Gated K ⁺ Channel
hKv1.5	Voltage-Gated K ⁺ Channel
hKv1.6	Voltage-Gated K ⁺ Channel
hKv11.1 (hERG)	Voltage-Gated K ⁺ Channel
mKCa1.1	Large-Conductance Ca ²⁺ -activated
hNav1.4	Voltage-Gated Na ⁺ Channel
hNav1.5	Voltage-Gated Na ⁺ Channel

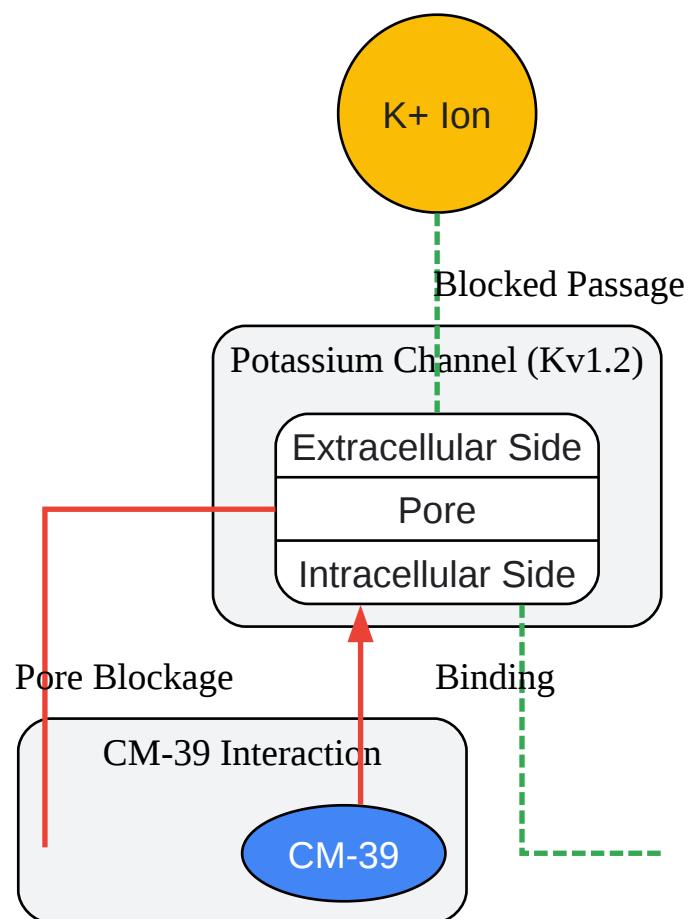
Table 2: Channels demonstrating no inhibition by **CM-39** at 1 μ M concentration.[\[1\]](#)

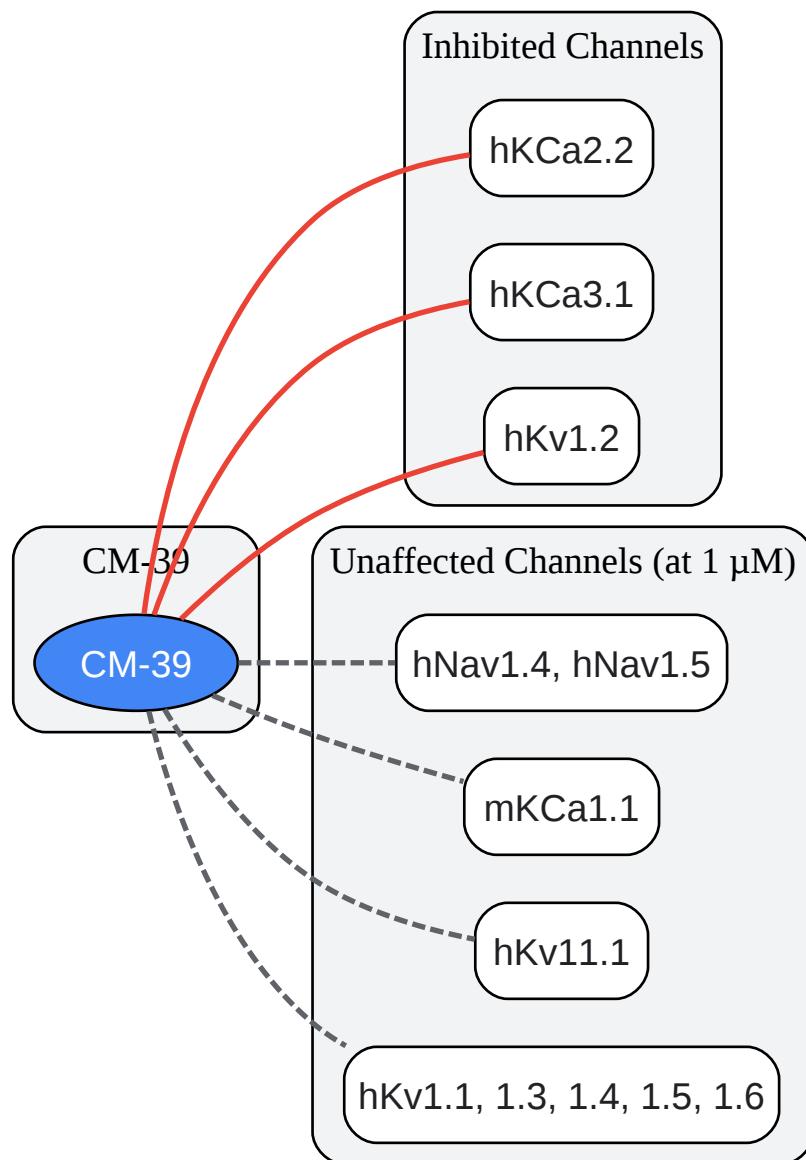
Mechanism of Action

The interaction of **CM-39** with the hKv1.2 channel has been investigated to elucidate its blocking mechanism.

Proposed Pore-Blocking Mechanism

Studies have shown that the conductance-voltage relationship of the Kv1.2 channel is not altered in the presence of **CM-39**.[\[1\]](#) Furthermore, the analysis of the toxin's binding kinetics is consistent with a bimolecular interaction between the peptide and the channel.[\[1\]](#) This evidence strongly suggests that **CM-39** acts as a pore blocker, physically occluding the ion conduction pathway of the channel.[\[1\]](#)





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References

- 1. researchgate.net [researchgate.net]

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